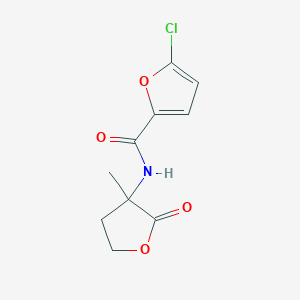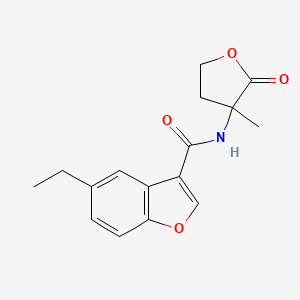![molecular formula C15H16ClN5O B6969789 (3-Chloropyridin-4-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone](/img/structure/B6969789.png)
(3-Chloropyridin-4-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloropyridin-4-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloropyridin-4-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of pyridine to form 3-chloropyridine. This intermediate is then subjected to a nucleophilic substitution reaction with a piperidine derivative to introduce the piperidinyl group. The final step involves the coupling of the pyridazinylamino group to the piperidine ring under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloropyridin-4-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-Chloropyridin-4-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential therapeutic benefits.
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical agent. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it valuable for the synthesis of a wide range of products.
Mecanismo De Acción
The mechanism of action of (3-Chloropyridin-4-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating various biological pathways. For example, it could inhibit the activity of a particular enzyme, leading to changes in cellular processes and therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(3-Chloropyridin-4-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone: Unique due to its specific combination of functional groups.
(3-Chloropyridin-4-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]ethanone: Similar structure but with an ethanone group instead of methanone.
(3-Chloropyridin-4-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]propanone: Contains a propanone group, offering different reactivity and properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
(3-chloropyridin-4-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O/c16-13-10-17-7-3-12(13)15(22)21-8-4-11(5-9-21)19-14-2-1-6-18-20-14/h1-3,6-7,10-11H,4-5,8-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRQLWSFAPSSKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NN=CC=C2)C(=O)C3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-[1-[4-[(2-sulfanylidene-1H-pyridine-3-carbonyl)amino]phenyl]ethyl]carbamate](/img/structure/B6969709.png)


![3-Methyl-4-[(5-pyrrolidin-1-ylsulfonylfuran-2-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B6969729.png)
![N-(3-methylphenyl)-2-(2-oxa-7-azaspiro[4.4]nonan-7-yl)acetamide](/img/structure/B6969735.png)
![N-[3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl]-5-ethyloxolane-2-carboxamide](/img/structure/B6969741.png)
![2-[2-(5-ethylfuran-2-yl)-4-methylpiperidin-1-yl]-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B6969755.png)
![3-[3-Methyl-4-[(2-propyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B6969762.png)
![N-[[2-(methanesulfonamido)cyclopentyl]methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6969763.png)
![N-[[2-(methanesulfonamido)cyclopentyl]methyl]-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide](/img/structure/B6969771.png)
![2-cyclopropyl-N-[[2-(methanesulfonamido)cyclopentyl]methyl]pyrimidine-4-carboxamide](/img/structure/B6969781.png)
![Isoquinolin-5-yl-[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B6969797.png)
![3-chloro-N-[(4-piperidin-1-yloxan-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B6969805.png)
![3-[4-(4-Acetylthiophene-2-carbonyl)-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B6969817.png)
